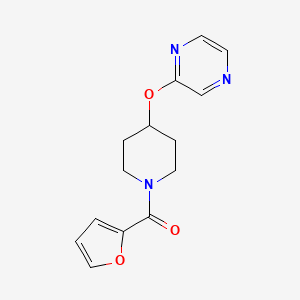

Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Description

Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl group linked via a methanone bridge to a piperidin-1-yl scaffold substituted with a pyrazin-2-yloxy moiety. This structure combines aromatic (furan, pyrazine) and aliphatic (piperidine) elements, making it a versatile candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring dual hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name |

furan-2-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-14(12-2-1-9-19-12)17-7-3-11(4-8-17)20-13-10-15-5-6-16-13/h1-2,5-6,9-11H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHSULDEYXWRKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves the reaction of furan derivatives with pyrazine and piperidine moieties. The process often includes steps such as cyclization, hydrogenation, and amination . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.

Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-yl ketones, while reduction could produce furan-2-yl alcohols. Substitution reactions can generate a wide range of derivatives with varying functional groups.

Scientific Research Applications

Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has numerous applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential in drug discovery, particularly as a lead compound for developing new pharmaceuticals.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in the Aromatic Ring

(a) Pyrazole Derivatives

- (3,5-Dimethyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (Compound 16) Structural Difference: Replaces the furan-2-yl group with a 3,5-dimethylpyrazole ring. Synthetic Route: Synthesized via coupling of 3,5-dimethylpyrazole-4-carboxylic acid with 4-(pyrazin-2-yloxy)piperidine using TEA in DCM/DMF . Molecular Weight: 366.16 g/mol (HRMS-ESI+: m/z 366.1605 [M+H]+) .

(b) Thiophene Derivatives

- Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Structural Difference: Substitutes furan with thiophene and replaces pyrazine with a trifluoromethylphenyl-piperazine group. Impact: The thiophene ring increases lipophilicity, while the trifluoromethyl group enhances metabolic stability. Application: Evaluated for CNS activity due to improved blood-brain barrier penetration .

Analogues with Modified Piperidine/Piperazine Scaffolds

(a) 4-(4-Aminophenyl)piperazin-1-ylmethanone

- Structural Difference: Replaces pyrazin-2-yloxy-piperidine with a 4-aminophenyl-piperazine scaffold.

- Synthesis : Achieved via nucleophilic aromatic substitution and nitro group reduction using SnCl₂ .

- Application: Investigated for antimicrobial properties due to the electron-donating amino group .

(b) {4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}(furan-2-yl)methanone

- Structural Difference : Incorporates a fluorophenyl-piperazine moiety on the piperidine ring.

- Impact : Fluorine substitution enhances bioavailability and receptor selectivity.

- Pharmacological Relevance: Potential use in neurological disorders due to fluorophenyl’s affinity for serotonin receptors .

Pharmacologically Optimized Derivatives

(a) AMG 579 (PDE10A Inhibitor)

- Structure : Features a pyrazine-oxy-piperidine core linked to a benzimidazole-carbonyl group.

- Key Findings : Demonstrated 86–91% PDE10A target occupancy in the brain at 10 mg/kg, with dose-dependent efficacy in preclinical models .

- Advantage Over Target Compound : The benzimidazole group improves enzymatic inhibition (IC₅₀ < 1 nM) compared to simpler furan-based analogs .

Physicochemical and Pharmacokinetic Comparison

Research Findings and Trends

- Synthetic Accessibility : Furan-based analogs are generally synthesized via nucleophilic substitution or coupling reactions (e.g., TBTU-mediated amide bond formation) .

- Biological Performance : Pyrazine-oxy-piperidine scaffolds (as in the target compound) show moderate activity in kinase assays, but optimization via fluorination (e.g., AMG 579) or heterocycle substitution (e.g., thiophene) significantly enhances potency .

- Metabolic Stability : Thiophene and trifluoromethyl groups reduce oxidative metabolism, extending half-life in vivo compared to furan derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.